(2-Phenoxyethyl)hydrazine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H14Cl2N2O |
|---|---|
Molecular Weight |
225.11 g/mol |
IUPAC Name |
2-phenoxyethylhydrazine;dihydrochloride |
InChI |
InChI=1S/C8H12N2O.2ClH/c9-10-6-7-11-8-4-2-1-3-5-8;;/h1-5,10H,6-7,9H2;2*1H |
InChI Key |
UMNOCWDJRNMFPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCNN.Cl.Cl |
Origin of Product |
United States |
Development of Novel Analogue Libraries:a Primary Avenue for Future Research Lies in the Systematic Structural Modification of the Parent Compound to Explore Structure Activity Relationships. This Could Involve:
Aromatic Ring Substitution: Introducing various substituents onto the phenyl ring to modulate electronic properties and steric interactions within enzyme binding sites.
Alkyl Linker Modification: Altering the length and rigidity of the ethyl chain to optimize positioning and binding affinity.
Hydrazine (B178648) Derivatization: Synthesizing N-substituted derivatives, such as N-propargyl or N-benzyl analogues, which have shown promise in other hydrazine-based neuroprotective agents researchgate.netnih.gov.
These efforts could lead to the discovery of new compounds with enhanced selectivity for MAO-B, relevant for neurodegenerative diseases, or other related enzymes like lysine-specific demethylase 1 (LSD1) researchgate.net.
Exploration of Bioisosteric Replacements:a More Advanced Research Direction Would Involve the Design and Synthesis of Bioisosteres, Where the Hydrazine Group is Replaced by Other Functionalities That May Mimic Its Electronic and Steric Properties While Potentially Offering an Improved Safety or Pharmacokinetic Profile. This Represents a Sophisticated Step in Medicinal Chemistry Aimed at Optimizing Lead Compounds.
Advanced Spectroscopic and Computational Characterization of 2 Phenoxyethyl Hydrazine Dihydrochloride
Spectroscopic Analysis for Structural Elucidation
The precise structure of (2-Phenoxyethyl)hydrazine Dihydrochloride (B599025) is confirmed using a suite of spectroscopic methods. Each technique provides unique information about the molecule's atomic composition, bonding, and chemical environment, which, when combined, allow for an unambiguous structural assignment.
Key spectroscopic techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are instrumental in mapping the carbon-hydrogen framework of the molecule. Chemical shifts, coupling constants, and signal integrations reveal the connectivity of atoms and the electronic environment of the different nuclei. For complex hydrazine (B178648) derivatives, computational methods such as the Gauge-Including Atomic Orbital (GIAO) method within a Density Functional Theory (DFT) framework can be used to calculate theoretical ¹H and ¹³C shielding tensors, which aids in the precise assignment of experimental spectra. researchgate.net
Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For the dihydrochloride salt of a hydrazine derivative, key vibrational bands would correspond to N-H stretching (from the hydrazinium (B103819) ion), C-N stretching, C-O ether stretching, and aromatic C-H and C=C stretching from the phenoxy group. The spectrum for the related compound Hydrazine dihydrochloride shows distinct bands that can be assigned to specific vibrational modes. nist.gov Theoretical vibrational frequency calculations, often using a scaled quantum mechanics force field (SQMFF) methodology, can be performed to assign the experimental bands accurately. researchgate.net
Mass Spectrometry (MS) : High-resolution mass spectrometry provides the exact molecular weight and elemental composition of the compound. Fragmentation patterns observed in the mass spectrum offer additional clues about the molecule's structure. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can also be calculated for different adducts of the parent molecule. uni.lu
Table 1: Predicted Collision Cross Section (CCS) Data for (2-Phenoxyethyl)hydrazine
| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |
| [M+H]⁺ | 153.10224 | 130.0 |
| [M+Na]⁺ | 175.08418 | 136.1 |
| [M+K]⁺ | 191.05812 | 134.4 |
| [M+NH₄]⁺ | 170.12878 | 150.2 |
| Data sourced from PubChem. uni.lu The table shows theoretical CCS values for various adducts of the base molecule, (2-Phenoxyethyl)hydrazine. |
Computational Chemistry Approaches
Computational chemistry provides a theoretical lens to examine molecular properties and behaviors that can be difficult to observe experimentally. These methods complement spectroscopic data to build a complete molecular profile.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. For hydrazine derivatives, DFT calculations are employed to explore potential reaction mechanisms, such as metabolic pathways or decomposition processes.
Studies on the decomposition of hydrazine (N₂H₄) on metal surfaces, for instance, use DFT to map out the entire reaction coordinate. researchgate.netrsc.org These calculations can:
Determine the energies of reactants, products, transition states, and intermediates.
Calculate activation energy barriers for elementary reaction steps, indicating the kinetic feasibility of a proposed pathway. rsc.org
Identify the most favorable reaction pathways, such as whether N-N bond cleavage is preferred over N-H bond scission. researchgate.netrsc.org
In one such study on hydrazine, it was found that intermediates generally favor N-N bond breaking as the most probable dissociation pathway. rsc.org DFT can also be used to calculate electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for describing molecular reactivity and stability. researchgate.net
The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. (2-Phenoxyethyl)hydrazine possesses several rotatable bonds, leading to multiple possible conformations. Computational conformational analysis is used to identify the most stable (lowest energy) arrangements of the atoms.
The simple hydrazine molecule (H₂N-NH₂) is known to exist in different conformations, including gauche, anti (trans), and eclipsed forms, with the gauche conformer being the most stable. researchgate.netresearchgate.net For larger derivatives like (2-Phenoxyethyl)hydrazine, the conformational landscape is more complex. Studies on similar substituted hydrazine carbothioamides have shown how bulky substituents can significantly influence the molecular conformation, leading to either folded or extended structures. mdpi.com In these studies, X-ray analysis revealed that one derivative adopted a folded conformation, while another with a different substituent adopted an extended conformation. mdpi.com These conformational differences can directly impact how the molecule interacts with biological targets.
Table 2: Relative Energies of Hydrazine Conformers
| Conformer | Dihedral Angle (H-N-N-H) | Relative Energy |
| Gauche | ~90° | Lowest Energy |
| Eclipsed | 0° | Higher Energy |
| Trans (Anti) | 180° | Higher Energy |
| This table illustrates the basic conformational preferences of the parent hydrazine molecule, which forms the core of (2-Phenoxyethyl)hydrazine. |
Theoretical studies provide a molecular-level view of reaction pathways, complementing the mechanistic insights from DFT. By modeling the interactions between a molecule and its environment (e.g., a solvent or a catalytic surface), researchers can predict how reactions will proceed.
For example, extensive theoretical studies on the decomposition of hydrazine on copper surfaces have been conducted to understand the thermodynamics and kinetics of various elementary steps. ucl.ac.uk These first-principles calculations investigate different possibilities for N-N and N-H bond cleavage among intermediate states by analyzing the reaction and barrier energies for each step. rsc.org Such studies have revealed that on a Cu(111) surface, hydrazine prefers to dissociate via N-N bond decoupling with a relatively low activation energy. rsc.org This type of computational investigation is crucial for understanding the metabolic fate of hydrazine-containing drugs or their interaction with metallic cofactors in enzymes.
Structural Insights from Experimental and Theoretical Data
The most powerful understanding of a molecule's structure comes from the synergy between experimental data and theoretical calculations. X-ray crystallography, for example, provides definitive experimental evidence of the solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions.
In studies of related bioactive hydrazine derivatives, single-crystal X-ray diffraction was used to determine the exact molecular conformation and packing in the solid state. mdpi.com This experimental data can then be used to validate and refine computational models. For instance, Hirshfeld surface analysis, a computational tool, can be applied to the crystal structure data to visualize and quantify intermolecular interactions, such as hydrogen bonds, which are critical for crystal packing and molecular recognition. mdpi.com
The basic structural information for (2-Phenoxyethyl)hydrazine includes its molecular formula, C₈H₁₂N₂O. uni.lu Combining this with theoretical models of its geometry and electronic properties, and validating these models against spectroscopic data, provides a comprehensive and high-resolution picture of (2-Phenoxyethyl)hydrazine Dihydrochloride at the molecular level.
Applications of 2 Phenoxyethyl Hydrazine Dihydrochloride in Organic Synthesis and Chemical Research
Role as a Versatile Synthetic Intermediate
(2-Phenoxyethyl)hydrazine dihydrochloride (B599025) is primarily utilized as a versatile intermediate in the synthesis of more complex molecules. ontosight.ai The reactivity of the hydrazine (B178648) moiety (-NHNH2) allows it to participate in a wide array of chemical reactions. Hydrazine derivatives are foundational in organic synthesis for constructing carbon-nitrogen and nitrogen-nitrogen bonds, which are integral to many functional molecules. nih.govorganic-chemistry.org
Precursor in the Development of Complex Organic Molecules
As a precursor, (2-Phenoxyethyl)hydrazine dihydrochloride provides the initial framework for building intricate organic structures. Hydrazines are recognized as important building blocks for designing potential drug candidates and other complex organic molecules. enamine.net The compound can be used to introduce the N-N linkage, a key structural feature in many biologically active compounds and functional materials.
For instance, the synthesis of substituted hydrazones, which are precursors to many other molecular classes, can be readily achieved through the condensation of (2-Phenoxyethyl)hydrazine with various aldehydes and ketones. These hydrazones can then undergo further cyclization or coupling reactions to yield more complex molecular skeletons. researchgate.net This stepwise approach is fundamental in multi-step organic synthesis, where building blocks are sequentially assembled to construct a target molecule.
| Precursor | Reaction Type | Resulting Structure |
| (2-Phenoxyethyl)hydrazine | Condensation with Aldehyde/Ketone | Substituted Hydrazone |
| (2-Phenoxyethyl)hydrazine | Acylation | N-Acyl Hydrazine Derivative |
| (2-Phenoxyethyl)hydrazine | Reductive Alkylation | N-Alkyl Hydrazine Derivative |
This table illustrates the role of (2-Phenoxyethyl)hydrazine as a precursor in forming key intermediate structures.
Contribution to the Synthesis of Building Blocks for Pharmaceuticals
The utility of this compound extends significantly into medicinal chemistry, where it serves as a building block for pharmaceuticals. ontosight.ai Hydrazine derivatives are integral to the structure of several established drugs, including antidepressants and vasodilators. enamine.net The unique chemical properties of the hydrazine moiety contribute to the pharmacological activity of these molecules.
The synthesis of pharmaceutical intermediates often involves the incorporation of specific side chains and functional groups to optimize biological activity. The phenoxyethyl group in (2-Phenoxyethyl)hydrazine can be functionalized, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies. These derivatives are then evaluated for their potential as therapeutic agents. ontosight.ai The ability to systematically modify the structure makes this compound a valuable tool in the drug discovery process. enamine.net
Exploration of Azoles and Other Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals and biologically active compounds. mdpi.comnih.govnih.gov (2-Phenoxyethyl)hydrazine is a key precursor in the synthesis of several classes of these heterocycles, particularly azoles.
One of the most important applications of hydrazines in heterocyclic synthesis is the Knorr pyrazole (B372694) synthesis and related reactions. By reacting (2-Phenoxyethyl)hydrazine with 1,3-dicarbonyl compounds, substituted pyrazoles can be synthesized. Pyrazoles are a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms, and they exhibit a wide range of biological activities. Similarly, reactions with other appropriate reagents can lead to the formation of other heterocycles like pyridazines and 1,2,4-triazoles. enamine.netresearchgate.net The transition metal-catalyzed C-H bond activation and annulation of hydrazines is also an effective method for synthesizing various nitrogen-containing heterocycles. researchgate.net
| Reactant 1 | Reactant 2 | Resulting Heterocycle |
| (2-Phenoxyethyl)hydrazine | 1,3-Dicarbonyl Compound | N-Substituted Pyrazole |
| (2-Phenoxyethyl)hydrazine | γ-Ketoester | N-Substituted Pyridazinone |
| (2-Phenoxyethyl)hydrazine | Carbonyl Compound & Cyanide Source | N-Substituted Triazole Precursor |
This table outlines the synthesis of various nitrogen-containing heterocycles using (2-Phenoxyethyl)hydrazine as a key reactant.
Development of Novel Chemical Methodologies and Reagents
The reactivity of (2-Phenoxyethyl)hydrazine and its derivatives also contributes to the development of new synthetic methods and reagents. organic-chemistry.org For example, hydrazine-directed C-H activation has emerged as a powerful strategy for the efficient synthesis of complex nitrogen-containing heterocycles. researchgate.net In these methodologies, the hydrazine group acts as a directing group, guiding a metal catalyst to selectively functionalize a specific C-H bond, leading to novel cyclization pathways.
Furthermore, research into the reactions of hydrazines under various conditions, such as photochemical or mechanochemical activation, can lead to more sustainable and efficient synthetic protocols. organic-chemistry.orgmdpi.com The development of new reagents based on the hydrazine scaffold allows chemists to perform transformations that were previously difficult or inefficient. The unique electronic and steric properties of the (2-phenoxyethyl) substituent can be harnessed to create specialized reagents for specific synthetic challenges.
Conclusion and Future Research Directions in 2 Phenoxyethyl Hydrazine Dihydrochloride Chemistry
Summary of Synthetic Advances and Reactivity Understanding
The synthesis of (2-Phenoxyethyl)hydrazine and its analogues often relies on established nucleophilic substitution pathways. A common strategy involves the conversion of a precursor alcohol, such as 2-phenoxyethanol, into a more reactive intermediate with a good leaving group, like a bromide or mesylate. This intermediate is then treated with hydrazine (B178648) hydrate to displace the leaving group and form the desired N-C bond. This late-stage introduction of the hydrazine moiety is a versatile approach for creating libraries of related compounds for screening purposes researchgate.net. Alternative industrial-scale methods, developed for analogous compounds like phenelzine (B1198762) (phenylethylhydrazine), have utilized reagents such as 3,3-pentamethylene oxaziridine to react with the corresponding amine (phenethylamine), followed by hydrolysis to yield the hydrazine .
The reactivity of (2-Phenoxyethyl)hydrazine is dominated by the nucleophilic nature of the terminal nitrogen atom. This is most characteristically observed in its condensation reactions with aldehydes and ketones to form stable hydrazones researchgate.netnih.gov. This reaction is a cornerstone of hydrazine chemistry and is fundamental to many of its applications in synthesis. Beyond this, the hydrazine group serves as a critical pharmacophore, particularly in its role as a monoamine oxidase (MAO) inhibitor researchgate.netnih.govnih.govacs.org. The irreversible inhibition of MAO enzymes is a key aspect of its biological reactivity and has driven much of the research into this class of compounds. The hydrazine moiety is also a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds, a widely explored area in medicinal chemistry researchgate.netnih.gov.
| Reaction Type | Reactant | Product | Significance |
| Nucleophilic Substitution | 2-Phenoxyethyl bromide + Hydrazine | (2-Phenoxyethyl)hydrazine | Key synthetic route researchgate.net |
| Condensation | Aldehyde or Ketone | Hydrazone | Characteristic reaction, precursor for heterocycles researchgate.netnih.gov |
| Enzyme Inhibition | Monoamine Oxidase (MAO) | Inactivated Enzyme | Basis of its primary biological application nih.govacs.org |
| Heterocycle Formation | Various (e.g., dicarbonyls) | Pyrazoles, Triazoles, etc. | Access to diverse chemical scaffolds researchgate.netnih.gov |
Emerging Trends in Hydrazine Chemistry Relevant to the Compound
The broader field of hydrazine chemistry is continually evolving, with several emerging trends holding significant promise for the study of (2-Phenoxyethyl)hydrazine dihydrochloride (B599025).
One major trend is the development of advanced catalytic methods for forming N-N bonds and for the selective functionalization of hydrazine derivatives. Modern approaches include nickel-catalyzed cross-coupling reactions to form arylhydrazines and ruthenium-catalyzed "borrowing hydrogen" strategies for the controlled alkylation of hydrazides using alcohols organic-chemistry.org. These methods offer milder reaction conditions, greater functional group tolerance, and higher efficiency compared to traditional synthetic routes.
Furthermore, there is a growing emphasis on ligand-based and receptor-based rational drug design nih.govacs.org. For compounds like (2-Phenoxyethyl)hydrazine, which are known MAO inhibitors, detailed knowledge of the enzyme's binding site structure allows for the computational design of new analogues with potentially higher potency and selectivity for one isoform (MAO-A or MAO-B) over the other nih.gov. This approach moves beyond traditional screening to a more targeted discovery process.
Green chemistry principles are also beginning to impact hydrazine synthesis. This includes the development of one-pot reactions that reduce waste and improve efficiency, as well as the exploration of safer, more environmentally benign reagents and solvents organic-chemistry.org.
Prospective Research Avenues for Advanced Synthetic Applications
Building on current knowledge and emerging trends, several prospective research avenues can be identified for (2-Phenoxyethyl)hydrazine dihydrochloride.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
